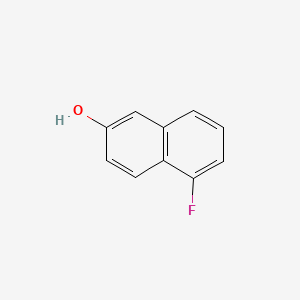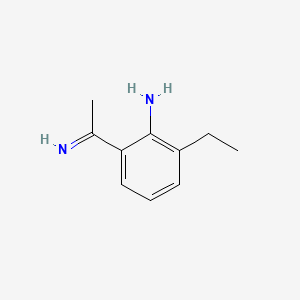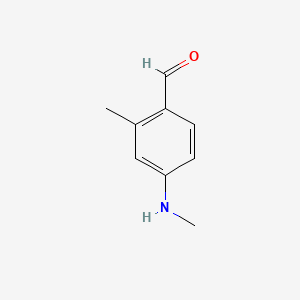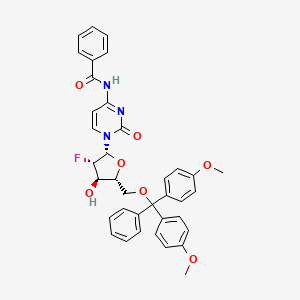
5-Fluoronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoronaphthalen-2-ol is a compound with the molecular formula C10H7FO. It is a derivative of naphthol, which is an important starting material in various organic transformations . The electron-rich aromatic framework of naphthol allows it to be utilized in several kinds of organic reactions .
Synthesis Analysis
The synthesis of fluorinated compounds like this compound is a growing research area. One of the most successful strategies in this area is using transition-metal-mediated or -catalyzed metal-Nu insertion/β-F elimination process . The base-promoted cyclization of 2-allyl-3-(trifluoromethyl)phenols leads to the formation of substituted 5-fluoronaphthalen-1-ols .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a fluorine atom and a hydroxyl group attached. The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 162.16 g/mol . The physical and chemical properties of this compound can be influenced by its fluorine and hydroxyl substituents.Aplicaciones Científicas De Investigación
Transition-Metal-Free Synthesis
A notable application of 5-Fluoronaphthalen-2-ol is in transition-metal-free synthesis. A protocol has been developed for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. This method is particularly significant for its efficiency in producing fluorine-containing naphthols, which were previously challenging to prepare (Hammann, Unzner, & Magauer, 2014).
Genetically Encoded Fluorescent Amino Acid
This compound derivatives have been used in creating fluorescent amino acids for biochemical and cellular studies. This includes the synthesis of dansylalanine, which is introduced into proteins at specific sites to study their structure and interactions (Summerer et al., 2006).
Metalation and Electrophilic Trapping
The compound plays a role in the metalation and subsequent electrophilic trapping of naphthalenes. This process is used to study the reactivity and regiochemistry of various naphthalene derivatives, offering insights into chemical synthesis pathways (Ruzziconi et al., 2010).
NMR Study in Synthetic Chemistry
This compound derivatives have been synthesized for NMR studies, particularly for understanding through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling. These studies contribute to the broader understanding of molecular interactions in synthetic chemistry (Jaime-Figueroa et al., 2000).
Fluorescent Sensing and Imaging
The compound has applications in the development of fluorescent sensors for detecting ions like aluminum, demonstrating its utility in biochemical sensing and imaging applications (Yadav & Singh, 2018).
Monodentate Transient Directing Group
In catalysis, this compound derivatives are used as a monodentate transient directing group in Ruthenium(II)-catalyzed reactions. This has implications in diverse synthesis pathways, particularly in the production of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Enantioselective Sensing
The compound is instrumental in enantioselective sensing assays for analyzing carboxylic acids and amino acid derivatives. This is particularly relevant in the field of chiral analysis and the development of sensors for specific molecular interactions (Wolf, Liu, & Reinhardt, 2006).
Direcciones Futuras
The synthesis of fluorinated compounds like 5-Fluoronaphthalen-2-ol is a fast-growing research area. These compounds are used as building blocks for the preparation of complex molecules . Future research may focus on developing new synthetic strategies and exploring the potential applications of these compounds .
Propiedades
IUPAC Name |
5-fluoronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLFUQEFMLXQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666700 |
Source


|
| Record name | 5-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741693-88-9 |
Source


|
| Record name | 5-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)

